

reactivity of the amino group in 6-Amino-5-iodonicotinonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Amino-5-iodonicotinonitrile

Cat. No.: B1524262

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An In-Depth Technical Guide to the Reactivity of the Amino Group in **6-Amino-5-iodonicotinonitrile**

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Abstract

6-Amino-5-iodonicotinonitrile is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its synthetic utility is largely defined by the reactivity of its two primary functional handles: the C5-iodo and the C6-amino groups. This technical guide provides an in-depth exploration of the amino group's reactivity, grounded in an understanding of the molecule's unique electronic landscape. We will dissect the factors governing its nucleophilicity and explore its participation in key synthetic transformations including N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Core Principles: Electronic Structure and Reactivity

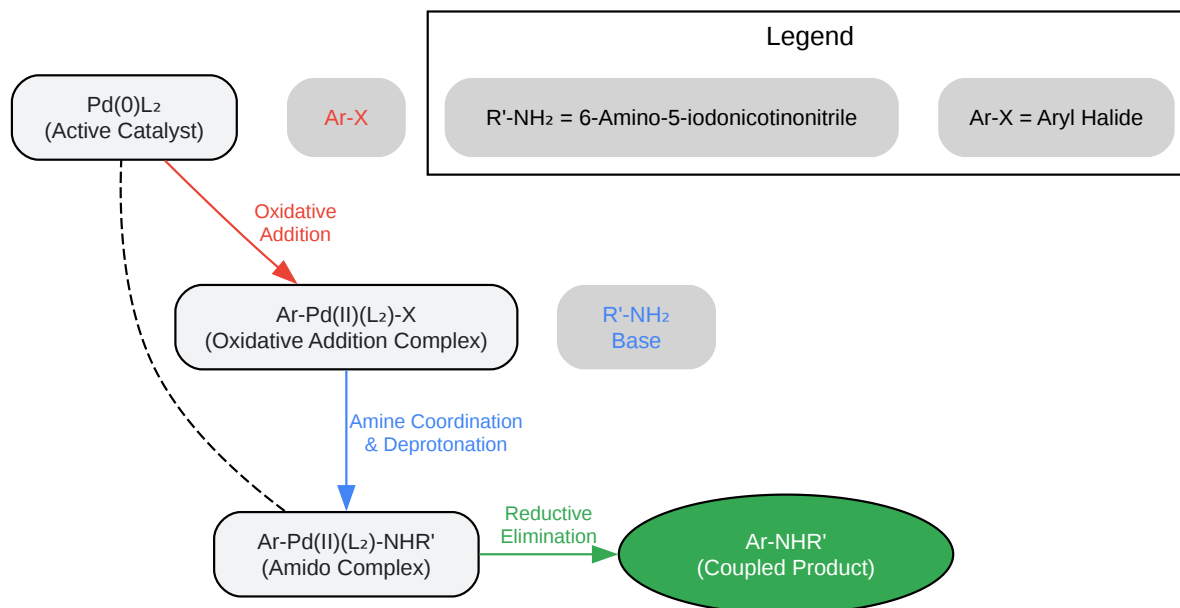
The reactivity of the amino group in **6-Amino-5-iodonicotinonitrile** is a direct consequence of the electronic interplay between the substituents on the pyridine ring.

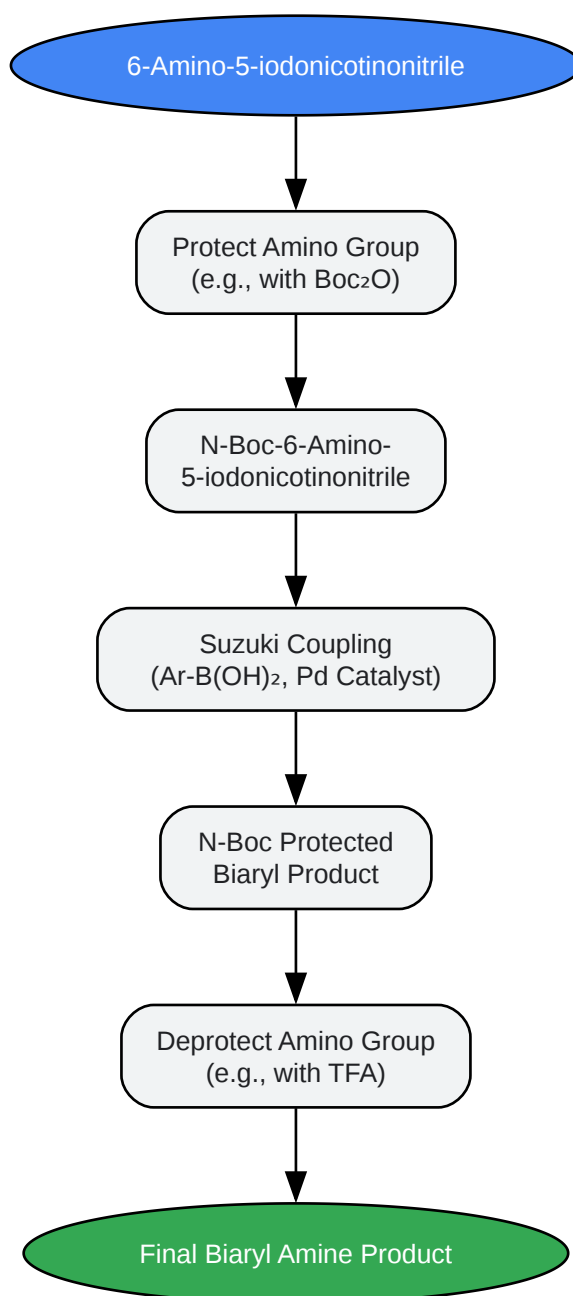
- Amino Group (-NH₂):** As a powerful electron-donating group (EDG) through resonance, the amino group at the C6 position increases the electron density of the pyridine ring and,

crucially, enhances the nucleophilicity of its own nitrogen atom.

- **Cyano Group (-CN):** Positioned at C3, the nitrile is a potent electron-withdrawing group (EWG) through both induction and resonance. It significantly lowers the overall electron density of the heterocyclic core.
- **Iodo Group (-I):** The iodine atom at C5 acts primarily as a weak electron-withdrawing group through induction. Its main role, however, is to serve as an excellent leaving group in cross-coupling reactions.

The net effect is a nuanced electronic environment. While the cyano group deactivates the ring towards electrophilic attack, the amino group's lone pair remains sufficiently nucleophilic to engage in a variety of reactions. The strategic placement of these groups allows for selective transformations, making it a valuable scaffold in chemical synthesis.





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- To cite this document: BenchChem. [reactivity of the amino group in 6-Amino-5-iodonicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1524262#reactivity-of-the-amino-group-in-6-amino-5-iodonicotinonitrile\]](https://www.benchchem.com/product/b1524262#reactivity-of-the-amino-group-in-6-amino-5-iodonicotinonitrile)

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